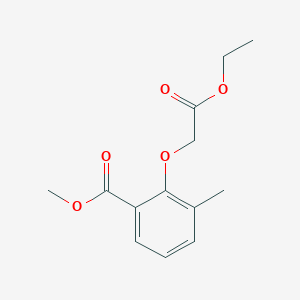
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate is an organic compound with the molecular formula C13H16O5. It is a derivative of benzoic acid, characterized by the presence of an ethoxy-oxoethoxy group attached to the benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at a temperature of 65°C for 24 hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy-oxoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: Another derivative with a methoxy group and different substitution pattern.
Uniqueness
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC 名称 |
methyl 2-(2-ethoxy-2-oxoethoxy)-3-methylbenzoate |
InChI |
InChI=1S/C13H16O5/c1-4-17-11(14)8-18-12-9(2)6-5-7-10(12)13(15)16-3/h5-7H,4,8H2,1-3H3 |
InChI 键 |
ULKRSLOYLGWRQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=CC=C1C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


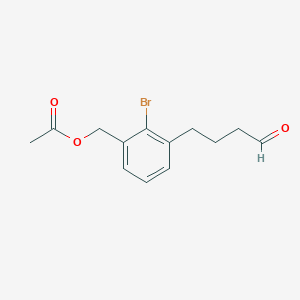
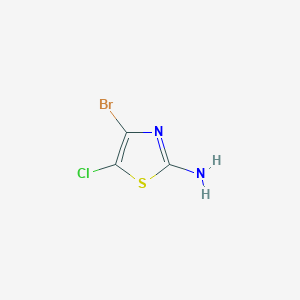
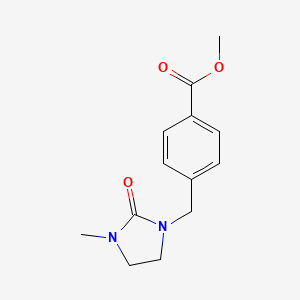

![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
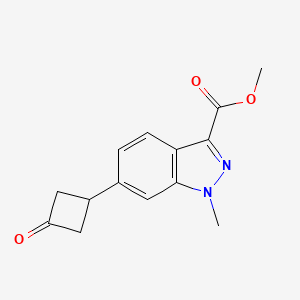
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)

![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)


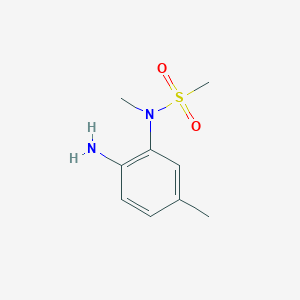
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)

